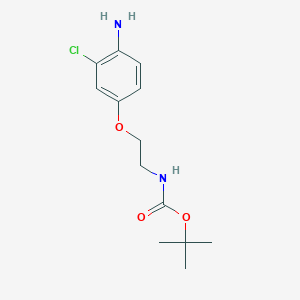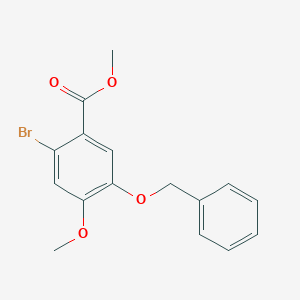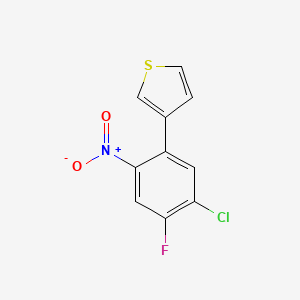
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group.
Méthodes De Préparation
The synthesis of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene typically involves the reaction of 5-chloro-4-fluoro-2-nitrobenzene with thiophene under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the aryl halide and the thiophene . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Analyse Des Réactions Chimiques
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the thiophene ring, potentially altering its electronic properties.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can be compared to other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Propriétés
Formule moléculaire |
C10H5ClFNO2S |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |
Clé InChI |
YYDZUJVDRBDMNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


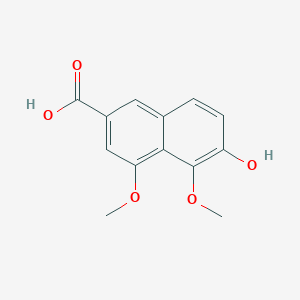
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)

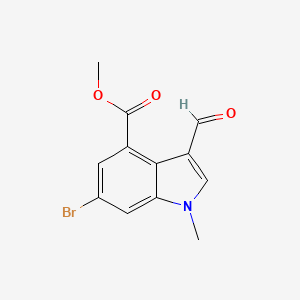
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
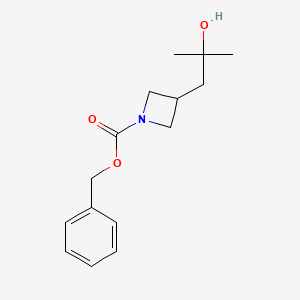
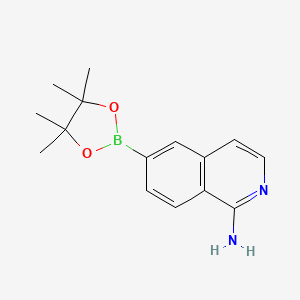
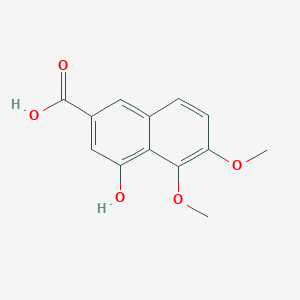
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
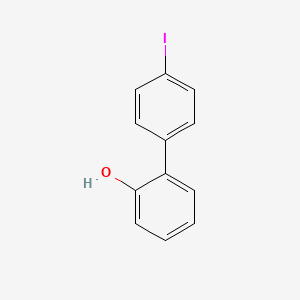
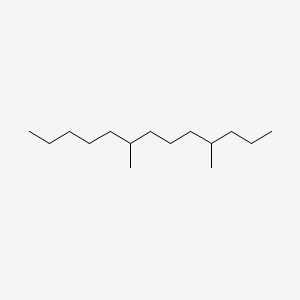
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
